Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C20H29NO6S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS Number: 1648864-38-3) is a complex synthetic organic compound notable for its potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 411.5 g/mol
- IUPAC Name : tert-butyl 3-(4-methylphenyl)sulfonyloxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
The spirocyclic structure contributes to its unique reactivity and biological properties, making it a valuable scaffold for drug development.
This compound's biological activity is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the tosyl group. This group acts as an excellent leaving group, facilitating the introduction of various functional groups that can enhance biological activity. Research indicates that modifications to the spirocyclic structure can lead to significant changes in pharmacological properties, suggesting a versatile platform for developing new therapeutic agents.
Anticancer Potential
A study by Moskalenko and Boev (2012) explored the utility of this compound in synthesizing biologically active heterocycles, indicating potential anticancer properties through structural modifications that affect cell proliferation and apoptosis pathways. The compound's ability to induce apoptosis in tumor cells was highlighted, suggesting further investigation into its role in cancer therapy.
Case Studies
- Synthesis and Biological Evaluation :
- In a study focusing on spirocyclic derivatives, it was shown that modifications to the tosyl group significantly influenced cytotoxicity against various cancer cell lines. The presence of specific substituents enhanced the compound's efficacy in inhibiting tumor growth.
- Mechanistic Insights :
- Research demonstrated that compounds similar to this compound could inhibit proteasomal activity in cancer cells, leading to increased apoptosis rates. This mechanism is crucial for developing targeted cancer therapies.
Data Table: Summary of Biological Activities
Activity Type | Observation | Reference |
---|---|---|
Anticancer Activity | Induces apoptosis in tumor cells | Moskalenko & Boev (2012) |
Mechanistic Action | Nucleophilic substitution enhances reactivity | Amirani Poor et al. (2018) |
Structure Activity Relationship | Modifications improve cytotoxicity | Internal Study Data |
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6S/c1-15-5-7-17(8-6-15)28(23,24)27-16-13-20(25-14-16)9-11-21(12-10-20)18(22)26-19(2,3)4/h5-8,16H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOMLUSTFVABSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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